1-Methyl-6-oxaspiro[4.5]decan-9-ol
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Overview
Description
1-Methyl-6-oxaspiro[45]decan-9-ol is a chemical compound with the molecular formula C10H18O2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxaspiro[4.5]decan-9-ol can be synthesized through a variety of methods. One common approach involves the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Another method involves the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-Methyl-6-oxaspiro[4.5]decan-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-6-oxaspiro[4.5]decan-9-ol can be compared with other spiro compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in the spirocyclic structure, which can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-methyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C10H18O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
YQTOMKOFFOWRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12CC(CCO2)O |
Origin of Product |
United States |
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